
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is a complex organic compound characterized by its unique structure, which includes an aminosulfonyl group, a dibutylamino group, and a phenoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the sulfonation of a suitable aromatic precursor, followed by the introduction of the dibutylamino group through nucleophilic substitution. The phenoxy group can be introduced via an etherification reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds with active sites, while the dibutylamino group may enhance lipophilicity, facilitating membrane penetration. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar aminosulfonyl groups, used as antibiotics.
Phenoxybenzoic acids: Compounds with similar phenoxy groups, used in herbicides and pharmaceuticals.
Dibutylamino derivatives: Compounds with similar dibutylamino groups, used in various chemical syntheses.
Uniqueness
3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C21H28N2O5S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(dibutylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C21H28N2O5S/c1-3-5-12-23(13-6-4-2)18-14-16(21(24)25)15-19(29(22,26)27)20(18)28-17-10-8-7-9-11-17/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25)(H2,22,26,27) |
InChI Key |
MYCDGAQAFHMODN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


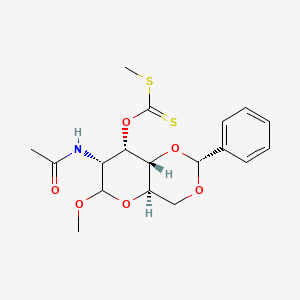
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)

![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
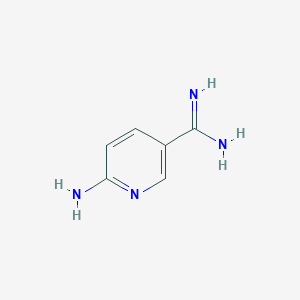

![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
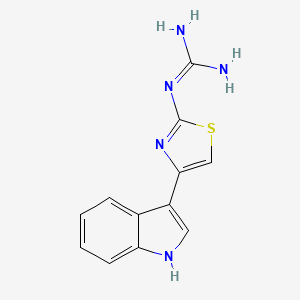
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
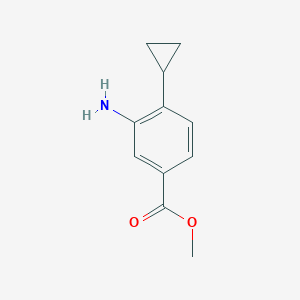
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
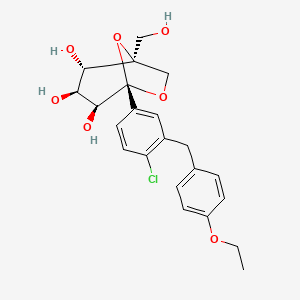
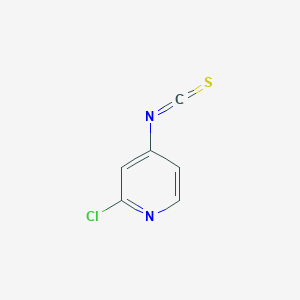
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
